molecular formula C12H12O3 B8813736 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one

4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B8813736
M. Wt: 204.22 g/mol
InChI Key: KYNFYDPQIKTSBI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5,6-dihydro-2H-pyran-2-one is a bicyclic lactone characterized by a dihydropyranone core substituted with a benzyloxy group at the 4-position. This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions involving tributylstannyl or iodopyranone intermediates, as demonstrated in the total synthesis of lactonamycin derivatives . Key synthetic steps include the use of benzyl bromide derivatives under basic conditions (e.g., potassium carbonate in DMF) to introduce the benzyloxy group, followed by purification via silica gel column chromatography . Spectral characterization (IR, HRMS, NMR) confirms its structure, with notable signals such as δ 5.04 (s, benzyl CH₂) in ¹H NMR and a lactone carbonyl stretch at ~1720 cm⁻¹ in IR .

Applications span intermediates in natural product synthesis (e.g., dodoneine) and precursors for multifunctional aldose reductase inhibitors .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-phenylmethoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H12O3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2

InChI Key

KYNFYDPQIKTSBI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C=C1OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5,6-Dihydro-2H-pyran-2-one Derivatives

Compound Name Substituents Key Properties/Applications References
4-(Benzyloxy)-5,6-dihydro-2H-pyran-2-one 4-OBn Synthetic intermediate; bioactive precursor
4-(Benzothiazolylamino)-6-methyl-2H-pyran-2-one 4-NH-benzothiazole, 6-Me Antibacterial activity (79% yield)
4-(4-Methylpent-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one 4-(4-methylpentenyl) GRAS flavoring agent (FEMA 4982)
6-Styryl-5,6-dihydro-2H-pyran-2-one 6-styryl Natural product (Cryptocarya spp.)
4-Methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one 4-OMe, 6-styryl Synthetic kavalactone analogue (DL-Kavain)
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid 5-OBn, 4-oxo, 2-COOH Chelating agent; pharmaceutical intermediate

Electronic and Steric Effects

  • Benzyloxy vs. For example, 4-methoxy-6-styryl derivatives undergo Diels-Alder reactions more readily due to reduced steric hindrance .
  • Amino vs. Alkoxy Substituents: 4-Aminobenzothiazole derivatives exhibit enhanced antibacterial activity due to hydrogen-bonding interactions with bacterial enzymes, a feature absent in alkoxy-substituted analogues .

Metabolic and Toxicological Profiles

  • Metabolism: Benzyloxy derivatives undergo hydrolysis to 4-hydroxy-dihydropyranones and subsequent β-oxidation, similar to 4-methylpentenyl analogues. However, benzyl alcohol metabolites raise safety concerns absent in aliphatic-substituted compounds .

Preparation Methods

Oxidative Functionalization of Pyranone Intermediates

The WO2020132820A1 patent describes a pathway leveraging furfuryl alcohol to construct a benzyloxy-substituted pyranone . After benzylation of 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one with benzyl chloride (1.1 eq., NaOH, 70°C), the intermediate undergoes TEMPO-mediated oxidation to introduce a carboxylic acid group . While this method targets 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, adapting the benzylation step (84% yield) could permit selective functionalization at the 4-position of dihydropyranone precursors .

Critical Parameters :

  • Benzylation Efficiency : Excess benzyl chloride (1.1 eq.) and alkaline conditions are crucial for high conversion .

  • Oxidation Selectivity : TEMPO/NaClO system ensures regioselective oxidation without ring degradation .

Acid-Catalyzed Cyclization of δ-Benzyloxy Esters

A scalable approach, adapted from ChemicalBook’s synthesis of 5,6-dihydro-2H-pyran-2-one, involves cyclizing δ-benzyloxy esters under acidic conditions . For example, treating 4-(benzyloxy)pent-4-enoic acid with sulfuric acid in acetic acid (90–115°C, 6 h) induces intramolecular esterification, yielding the target lactone . This method, achieving 85% yield for the parent compound, could be modified by introducing benzyloxy groups at the δ-position prior to cyclization .

Optimization Insights :

  • Solvent Choice : Acetic acid acts as both solvent and proton donor, accelerating cyclization .

  • Workup Strategy : Neutralization with sodium acetate minimizes side reactions during isolation .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldScalabilityEnvironmental Impact
Multi-Step Synthesis 3-(Benzyloxy)propionic acidChlorination, Cyclization51%HighLow (Pd/C recycling)
Oxidative Functionalization Furfuryl alcoholBenzylation, Oxidation77–84%ModerateModerate (NaClO use)
Acid-Catalyzed Cyclization δ-Benzyloxy estersEsterification85%*HighLow

*Reported for analogous 5,6-dihydro-2H-pyran-2-one; theoretical for 4-benzyloxy variant.

Challenges and Optimization Strategies

  • Regioselectivity : Positioning the benzyloxy group at the 4-position demands precise substrate design. For instance, using 4-hydroxy precursors or directing groups during cyclization could enhance selectivity .

  • Catalyst Recovery : Pd/C catalysts in hydrogenation steps require efficient filtration and reuse protocols to reduce costs .

  • Purity Control : Recrystallization from acetonitrile or dichloromethane (as in WO2020132820A1) ensures >98% purity but increases solvent waste .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one?

  • Methodological Answer : The synthesis typically involves protecting a hydroxyl group (e.g., benzyl alcohol) to form a benzyl ether, followed by introducing the benzyloxymethyl group via reagents like paraformaldehyde. Starting materials such as substituted dihydropyranones are functionalized under controlled conditions . For example, similar compounds like (R)-6-benzyloxymethyl derivatives are synthesized via multi-step protection and alkylation reactions . Key intermediates are characterized by spectroscopic methods (e.g., 13C^{13}\text{C} NMR, HRMS) to confirm regioselectivity .

Q. How is the structural integrity of 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 13C^{13}\text{C} NMR can resolve carbonyl (δ ≈ 165 ppm) and benzyloxy aromatic signals (δ ≈ 128–138 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z [M + Na]+^+ ≈ 297 for related compounds) . X-ray crystallography of analogs (e.g., 5,7-bis(benzyloxy)chromenone derivatives) provides definitive stereochemical assignments .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : The α,β-unsaturated lactone moiety undergoes conjugate additions, while the benzyloxy group can be deprotected (e.g., via hydrogenolysis) for further functionalization. For example, hydrogenation of benzyl ethers in related structures yields hydroxyl intermediates for drug synthesis . The dihydropyran ring is susceptible to acid-catalyzed ring-opening reactions, enabling access to linear ketones or esters .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one derivatives?

  • Methodological Answer : Stereochemical control during synthesis (e.g., chiral catalysts or resolution) is critical. For instance, (R)-configured analogs exhibit enhanced antimicrobial activity due to optimized interactions with bacterial enzymes . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets like kinases or cytochrome P450 enzymes .

Q. What strategies mitigate conflicting data in toxicity assessments of pyranone derivatives?

  • Methodological Answer : Discrepancies in genotoxicity data (e.g., Ames test vs. in vivo assays) require structural-activity relationship (SAR) analysis. For example, substituents like methyl groups reduce mutagenicity compared to nitro derivatives . Metabolite profiling (e.g., LC-MS/MS) identifies hydrolysis products (e.g., hydroxycarboxylic acids) that may contribute to toxicity .

Q. How are advanced catalytic systems applied to modify the dihydropyranone scaffold?

  • Methodological Answer : Asymmetric hydrogenation using Ru-BINAP catalysts achieves enantioselective reduction of ketones to alcohols . Pd/C-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 4-position, enhancing drug-like properties . Photoredox catalysis enables C–H functionalization for late-stage diversification .

Q. What in vitro models are used to evaluate the anticancer potential of this compound?

  • Methodological Answer : Cell viability assays (MTT or resazurin) on cancer lines (e.g., MCF-7, HeLa) quantify IC50_{50} values. Mechanistic studies include flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for protein expression (e.g., caspase-3, Bcl-2) . Synergistic effects with chemotherapeutics (e.g., cisplatin) are assessed via Chou-Talalay combination indices .

Analytical and Data-Driven Questions

Q. How are purity and stability ensured during long-term storage of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors degradation. Accelerated stability studies (40°C/75% RH for 6 months) identify decomposition products. Lyophilization or storage under inert gas (N2_2) minimizes oxidation .

Q. What computational tools predict the metabolic fate of 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one?

  • Methodological Answer : Tools like PISTACHIO and REAXYS simulate β-oxidation pathways and glucuronidation sites . ADMET predictors (e.g., SwissADME) estimate bioavailability and cytochrome P450 interactions .

Contradictions and Limitations

  • reports antimicrobial activity, while highlights GRAS (Generally Recognized As Safe) status for a structurally related lactone. This discrepancy underscores the role of substituents: benzyloxy groups may enhance bioactivity but require rigorous toxicity screening .
  • Synthetic yields in (89%) contrast with lower yields in similar routes, emphasizing the need for optimized catalysts or protecting group strategies .

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